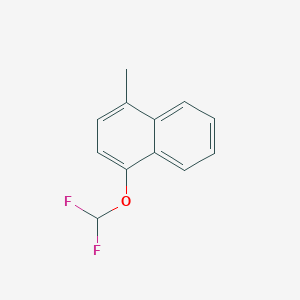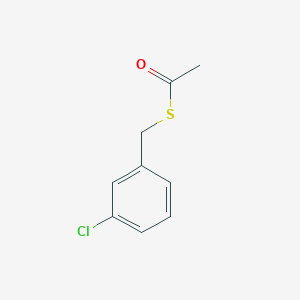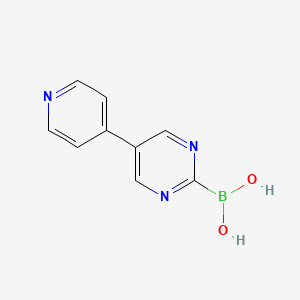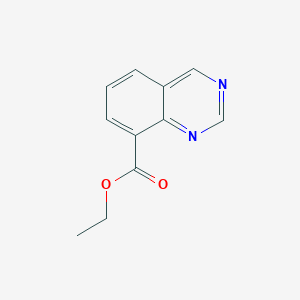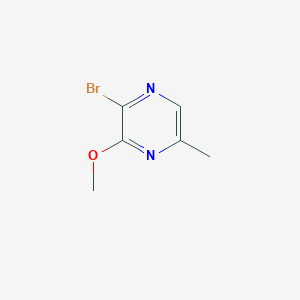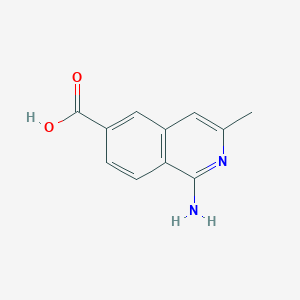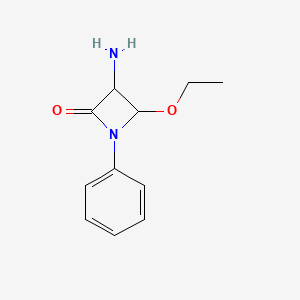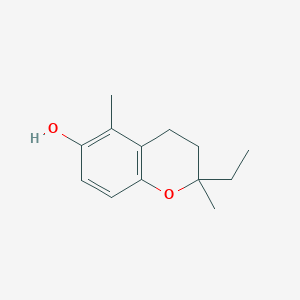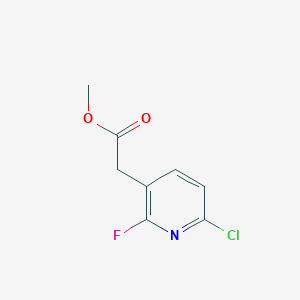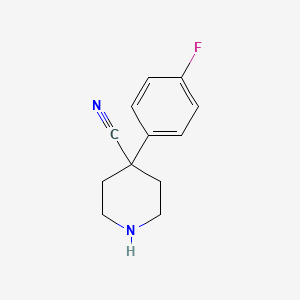
(4-Oxo-4H-1-benzopyran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-4H-chromen-3-yl)acetic acid is a compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. This compound is known for its diverse biological activities and is used in various scientific research fields. The chromone core is a common scaffold in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-chromen-3-yl)acetic acid typically involves the condensation of chromone derivatives with acetic acid or its derivatives. One common method is the multicomponent condensation reaction, which involves the use of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile and the final formation of the furylacetic acid moiety in acidic media.
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxo-4H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to the formation of dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-4H-chromen-3-yl)acetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Oxo-4H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Oxo-4H-chromen-3-yl)acetic acid include:
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 8-Chloro-2-(4-isobutylphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
Uniqueness
What sets 2-(4-Oxo-4H-chromen-3-yl)acetic acid apart from similar compounds is its specific substitution pattern on the chromone core, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
Eigenschaften
CAS-Nummer |
50878-09-6 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-(4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |
InChI-Schlüssel |
URCUYQYZORMYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


